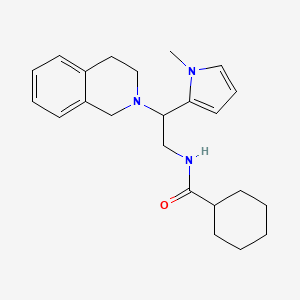
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound. This compound is notable for its unique structure, which combines elements from isoquinoline, pyrrole, and cyclohexanecarboxamide frameworks. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic synthesis processes.
Starting Materials: : The synthesis begins with commercially available starting materials, including 3,4-dihydroisoquinoline and 1-methylpyrrole.
Key Reactions
Amide Bond Formation: : Cyclohexanecarboxylic acid is activated using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like N,N-diisopropylethylamine (DIPEA) to form an amide bond with the amine functionality of the dihydroisoquinoline derivative.
Pyrrole Derivatization:
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions to increase yield and purity. This includes:
Continuous Flow Reactors: : These reactors improve the efficiency and scalability of the synthesis.
Automated Control Systems: : These systems ensure consistent quality by monitoring and adjusting reaction parameters in real time.
Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC) and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reducing agents like lithium aluminum hydride (LAH) can convert specific functional groups into their reduced forms.
Substitution: : Electrophilic and nucleophilic substitution reactions are facilitated by reagents like bromine or hydroxide ions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: : Bromine, hydroxide ions.
Major Products
Oxidation: : Corresponding oxides and hydroxylated derivatives.
Reduction: : Alcohols and amines.
Substitution: : Halogenated derivatives and substituted amides.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in complex catalytic cycles due to its versatile binding properties.
Organic Synthesis: : Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: : Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Medicine
Drug Development: : Explored as a candidate in the development of new therapeutic agents due to its unique structural properties and biological activity.
Industry
Material Science: : Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular Targets
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide interacts with various molecular targets, including enzymes and receptors. Its primary mechanism of action involves binding to specific active sites, altering enzyme activity or receptor function.
Pathways Involved
Signal Transduction Pathways: : Modulates pathways involved in cell signaling, which can affect cellular responses and functions.
Metabolic Pathways: : Influences metabolic processes by interacting with key enzymes involved in metabolism.
Comparison with Similar Compounds
Unique Properties
Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide stands out due to its distinct combination of isoquinoline, pyrrole, and cyclohexane structures, providing unique binding and functional properties.
List of Similar Compounds
N-(2-(1H-Indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide
N-(2-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-phenyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide
Each of these similar compounds shares structural motifs but differs in specific substituent groups, which can lead to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h5-8,11-12,14,19,22H,2-4,9-10,13,15-17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWJTIHYAFKZNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCCCC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
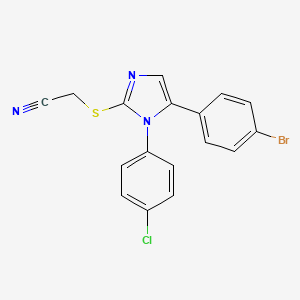
![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2366970.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

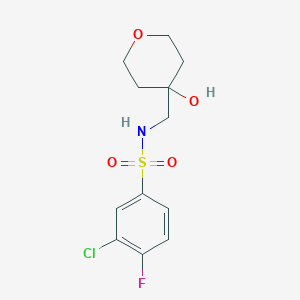
![4-methyl-6H,7H-thieno[3,2-c]pyridine](/img/structure/B2366975.png)
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2366976.png)
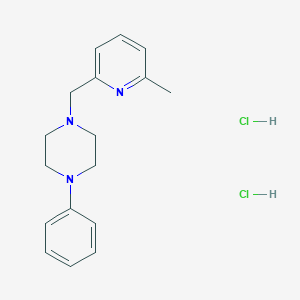
![N-(2-fluorophenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2366981.png)
![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)

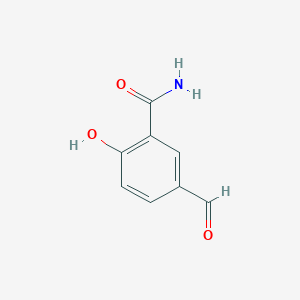
![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366988.png)
